molecular formula C9H16O B8306092 3-Methyloct-2-enal

3-Methyloct-2-enal

Cat. No. B8306092
M. Wt: 140.22 g/mol
InChI Key: SZSUJIHXUCGMHA-UHFFFAOYSA-N
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Patent
US09133155B2

Procedure details

(E)-3-Methyl-2-octenol (XX; 3 g; 21.4 mmol) was dissolved in 45 ml CH2Cl2. To the solution, was added 10 g 4A° molecular sieves (Aldrich), NMO (4.9 g; 41.8 mmol; Aldrich) and TPAP (0.44 g; 1.25 mmol; Aldrich). The suspension was stirred in the dark under argon for 30 min. The product was purified via silica chromatography (eluent: CH2Cl2). XXI was unstable and was used the same day or stored under argon at −78° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](/[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])=[CH:3]\[CH2:4][OH:5].C[N+]1([O-])CCOCC1>C(Cl)Cl.CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O>[CH3:1][C:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])=[CH:3][CH:4]=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C\C(=C/CO)\CCCCC
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
0.44 g
Type
catalyst
Smiles
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred in the dark under argon for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified via silica chromatography (eluent: CH2Cl2)
CUSTOM
Type
CUSTOM
Details
stored under argon at −78° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(=CC=O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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